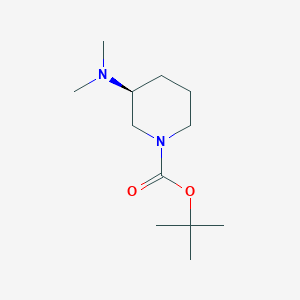

(S)-N-Boc-3-dimethylaminopiperidine

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis

Chiral piperidine scaffolds are of paramount significance in advanced chemical synthesis, primarily due to their prevalence in pharmaceuticals and natural products. thieme-connect.comresearchgate.net The specific three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, as it dictates the molecule's ability to interact with chiral biological targets such as enzymes and receptors. nih.govresearchgate.net The synthesis of enantiomerically pure piperidine derivatives is therefore a major focus in medicinal chemistry and drug discovery. nih.govthieme-connect.com

The introduction of chiral centers into the piperidine ring can profoundly influence a molecule's properties in several ways: researchgate.netresearchgate.netthieme-connect.com

Modulation of Physicochemical Properties: Chirality can affect properties such as solubility, lipophilicity, and crystal packing, which are crucial for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netthieme-connect.com

Enhancement of Biological Activity and Selectivity: The precise spatial orientation of functional groups in a chiral molecule allows for optimal binding to its biological target, often leading to enhanced potency and selectivity for the desired target over off-targets. researchgate.netthieme-connect.com

Improvement of Pharmacokinetic Properties: The stereochemistry of a drug can influence its metabolic fate, potentially leading to a more favorable pharmacokinetic profile and reduced patient-to-patient variability. researchgate.netthieme-connect.com

The development of stereoselective methods for the synthesis of chiral piperidines is an active area of research. nih.govnih.gov These methods include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures. The availability of a diverse toolbox of chiral piperidine building blocks is essential for the efficient and rational design of new chemical entities with improved therapeutic potential. rsc.orgnih.gov

Overview of (S)-N-Boc-3-dimethylaminopiperidine as a Key Chiral Building Block

(S)-N-Boc-3-dimethylaminopiperidine is a specific and valuable chiral building block that has gained attention in organic synthesis. This compound incorporates the key features of a chiral piperidine scaffold with the strategic N-Boc protection. The (S)-stereochemistry at the 3-position and the presence of a dimethylamino group offer unique opportunities for the construction of more complex molecules.

The utility of (S)-N-Boc-3-dimethylaminopiperidine and related chiral piperidines is demonstrated in their application as intermediates in the synthesis of various target molecules. For instance, related chiral N-Boc-hydroxypiperidines are crucial intermediates in the synthesis of pharmaceuticals like ibrutinib. nih.gov Similarly, other chiral piperidine derivatives are integral to the synthesis of a wide range of compounds, including inhibitors of HIV protease and other enzymes. nih.govnih.gov

Below is a table summarizing the key properties of (S)-N-Boc-3-dimethylaminopiperidine and related compounds, highlighting their role as versatile building blocks in organic synthesis.

| Property | (S)-N-Boc-3-dimethylaminopiperidine | (R)-3-(Boc-Amino)piperidine chemicalbook.com | N-Boc-3-piperidone google.com | (S)-N-Boc-3-hydroxypiperidine nih.gov |

| Molecular Formula | C12H24N2O2 | C10H20N2O2 | C10H17NO3 | C10H19NO3 |

| Molecular Weight | 228.33 g/mol | 200.28 g/mol | 199.25 g/mol | 201.26 g/mol |

| Appearance | Not specified in search results | White powder | Not specified in search results | Not specified in search results |

| Key Functional Groups | N-Boc, Tertiary Amine | N-Boc, Primary Amine | N-Boc, Ketone | N-Boc, Secondary Alcohol |

| Chirality | (S)-configuration | (R)-configuration | Achiral | (S)-configuration |

| Primary Application | Chiral building block | Intermediate for pharmaceuticals | Intermediate for pharmaceuticals | Intermediate for pharmaceuticals |

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(dimethylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |

InChI Key |

HFIAGQNFPTWBQZ-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of S N Boc 3 Dimethylaminopiperidine

Reactions Involving the Piperidine (B6355638) Nitrogen (Post-Boc Deprotection)

Activation of the piperidine nitrogen for further functionalization first requires the removal of the Boc protecting group. This deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. nih.gov Thermal deprotection methods have also been developed, offering an alternative pathway. researchgate.net Once deprotected, the resulting secondary amine, (S)-3-dimethylaminopiperidine, becomes a potent nucleophile.

The deprotected piperidine nitrogen exhibits characteristic nucleophilicity, readily participating in reactions such as alkylations, reductive aminations, and Michael additions. As a secondary amine, it can be converted into various functional groups, serving as a cornerstone for building molecular complexity. For example, it can be reacted with electrophiles like alkyl halides or undergo addition to activated alkenes to form new carbon-nitrogen bonds, expanding the molecular framework. The basic nature of this amine (pKa of protonated piperidine is ~11.2) is a key determinant of its reactivity. nih.gov

A significant application of the deprotected piperidine is in the formation of amide bonds, a fundamental transformation in medicinal chemistry and peptide synthesis. The reaction involves coupling the piperidine amine with a carboxylic acid. Due to the stability of the amide bond, this reaction typically requires the use of a coupling reagent to activate the carboxylic acid.

Commonly employed coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and onium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). jk-sci.comwikipedia.org To enhance reaction rates and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included. wikipedia.orgorganic-chemistry.org The choice of reagents can be tailored to the specific substrates, especially when dealing with sterically hindered partners. organic-chemistry.org

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Class | Key Features |

|---|---|---|---|

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carbodiimide | Water-soluble, forms a soluble urea (B33335) byproduct. wikipedia.org |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium Salt (Uronium) | Highly efficient, commonly used in automated peptide synthesis. google.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium Salt (Uronium) | High coupling efficiency, reduced racemization compared to HBTU. jk-sci.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Onium Salt (Phosphonium) | Effective for coupling hindered amino acids. google.comgoogle.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses racemization and acts as a rate enhancer when used with carbodiimides. wikipedia.org |

| DMAP | 4-Dimethylaminopyridine | Additive/Catalyst | Acyl transfer catalyst, enhances reaction rates, particularly for hindered systems. organic-chemistry.orgwikipedia.org |

The nucleophilic piperidine nitrogen, along with other reactive sites in the molecule, can be utilized in the construction of fused or spirocyclic heterocyclic systems. Annulation strategies often involve a multi-step sequence where the piperidine nitrogen acts as one of the key nucleophiles in a cyclization reaction. For instance, the deprotected amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. masterorganicchemistry.comacs.org More advanced strategies may involve the generation of reactive intermediates like piperidynes, which can undergo cycloaddition reactions to build annulated piperidine frameworks. researchgate.net These methods provide access to complex polycyclic structures that are of significant interest in drug discovery. nrochemistry.com

Transformations at the Dimethylamine (B145610) Moiety

The tertiary N,N-dimethylamino group at the C3 position offers another site for chemical modification, distinct from the piperidine nitrogen.

Key transformations include:

N-Oxide Formation: The tertiary amine can be readily oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). jk-sci.comwikipedia.orgnih.gov Amine N-oxides are valuable intermediates themselves and can be used in further reactions.

Cope Elimination: The N-oxide intermediate can undergo a thermal, intramolecular syn-elimination known as the Cope elimination. masterorganicchemistry.com This reaction typically requires heating and results in the formation of an alkene and a hydroxylamine. wikipedia.orgorganic-chemistry.org In the context of (S)-3-dimethylaminopiperidine N-oxide, this could potentially lead to the formation of a tetrahydropyridine (B1245486) derivative.

N-Demethylation: The removal of one or both methyl groups from the dimethylamino substituent can be achieved using various reagents. Classic methods include the use of cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, such as α-chloroethyl chloroformate, followed by a hydrolysis step. google.comnih.gov More recent developments utilize photoredox catalysis for mild and functional-group-tolerant N-dealkylation. researchgate.net These reactions convert the tertiary amine into a secondary or primary amine, providing a new handle for subsequent derivatization.

Functionalization of the Piperidine Ring System

Direct functionalization of the saturated carbocyclic framework of the piperidine ring represents a powerful strategy for synthesizing substituted derivatives, often proceeding with high levels of regio- and stereocontrol.

Modern synthetic methods have enabled the direct conversion of C-H bonds on the piperidine ring into new C-C or C-heteroatom bonds. These reactions are typically performed on the N-Boc protected substrate, where the Boc group influences the reactivity and selectivity of the transformation.

Palladium-catalyzed C(sp³)–H arylation has emerged as a general method for introducing aryl groups onto the piperidine ring. By carefully selecting the phosphine (B1218219) ligand, the regioselectivity of the arylation can be controlled. For instance, flexible biarylphosphine ligands can promote arylation at the β-position (C3), while more rigid ligands may favor the α-position (C2). nih.gov Other studies have shown that using a directing group, such as an aminoquinoline (AQ) amide derived from a C3-carboxylic acid, can selectively direct palladium-catalyzed arylation to the C4 position. wikipedia.org

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes also provide a route to functionalized piperidines. The site-selectivity of these reactions can be controlled by the choice of catalyst and the nitrogen protecting group. These advanced methods allow for the late-stage functionalization of the piperidine core, providing efficient access to a diverse range of structurally complex molecules.

Halogenation and Other Electrophilic Substitutions

Direct halogenation of the saturated piperidine ring of (S)-N-Boc-3-dimethylaminopiperidine via classical electrophilic substitution is challenging due to the electron-rich nature required for such reactions. However, advanced synthetic methods have enabled the functionalization of C(sp³)–H bonds. Palladium-catalyzed C–H arylation reactions have been developed for N-Boc-piperidines, where the selectivity between the α- and β-positions can be controlled by the choice of ligand. rsc.org While direct halogenation examples for this specific compound are scarce, these modern approaches suggest that site-selective introduction of halogens could be achieved through tailored catalytic systems.

For instance, palladium catalysis can achieve β-arylation of N-Boc-piperidine, indicating that functionalization at the C3 position is feasible. rsc.org The reaction mechanism often involves the formation of a palladated intermediate, with the ligand environment dictating the regioselectivity of the subsequent reductive elimination step. rsc.org

| Ligand Type | Primary Product | Rationale |

|---|---|---|

| Flexible Biarylphosphines (e.g., RuPhos) | β-Arylated (C3) | Favors the transition state leading to reductive elimination at the β-position. |

| Rigid Biarylphosphines (e.g., SPhos) | α-Arylated (C2/C6) | Favors the transition state leading to reductive elimination at the α-position. |

Other electrophilic additions can occur at the dimethylamino group. Its lone pair of electrons makes it susceptible to attack by electrophiles, though this typically results in the formation of a quaternary ammonium (B1175870) salt rather than a substitution on the ring.

Reductive Amination and Alkylation

Reductive Amination: The (S)-N-Boc-3-dimethylaminopiperidine molecule, being a tertiary amine at the 3-position, cannot undergo further reductive amination, a process that requires a primary or secondary amine to react with a carbonyl compound. However, reductive amination is a key strategy for synthesizing the title compound and its analogues. For example, the reductive amination of N-Boc-3-aminopiperidine with formaldehyde (B43269) and a suitable reducing agent would yield (S)-N-Boc-3-dimethylaminopiperidine. This method is also employed to create derivatives; for instance, reacting a piperidine precursor with an aldehyde via reductive amination can deliver various N-alkyl derivatives. acs.org

Alkylation: The dimethylamino group at the C3 position is nucleophilic and readily undergoes alkylation with alkyl halides to form quaternary ammonium salts. This reaction proceeds via a standard SN2 mechanism. In contrast, the nitrogen atom of the piperidine ring is protected by the electron-withdrawing and sterically hindering Boc group, rendering it unreactive to alkylation under typical conditions. The efficient alkylation of similar amino-heterocycles, such as N-Boc-protected 4-aminopyridines, has been demonstrated using a base like potassium tert-butoxide (t-BuOK) followed by an alkyl halide. nih.gov For the dimethylamino group, direct reaction with an alkyl halide is often sufficient to achieve quaternization.

| Starting Material Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Boc-4-aminopyridine (Secondary Amine) | 1. t-BuOK 2. Alkyl Halide (RX) | N-alkylated N-Boc-4-aminopyridine | nih.gov |

| (S)-N-Boc-3-dimethylaminopiperidine (Tertiary Amine) | Alkyl Halide (R-X) | (S)-N-Boc-3-(N,N-dimethyl-N-alkyl)ammonio-piperidine salt | Inferred Reactivity |

Stereospecific and Stereoselective Chemical Transformations

The chiral center at the C3 position of (S)-N-Boc-3-dimethylaminopiperidine is pivotal in directing the stereochemical outcome of subsequent reactions. The development of stereoselective C-H functionalization methods for piperidines has been a significant area of research. nih.gov

Achieving functionalization at the C3 position is electronically challenging due to the inductive deactivating effect of the N-Boc group. nih.gov Therefore, indirect methods are often employed. For other positions, catalyst control is key. For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine with donor/acceptor carbenes can be directed to the C2 or C4 positions with high diastereoselectivity and enantioselectivity, depending on the chiral dirhodium catalyst used. nih.gov The existing (S)-stereocenter at C3 would be expected to influence the facial selectivity of such transformations, potentially enhancing the diastereomeric ratio of the products.

| Catalyst | Position Functionalized | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C2 | 1:1 | 91% |

| Rh₂(R-TCPTAD)₄ | C2 | 11:1 | 93% |

Stereoselective syntheses of related piperidine derivatives often rely on chiral auxiliaries, such as those derived from carbohydrates, to control the formation of new stereocenters during ring construction. researchgate.net In the case of pre-existing chirality, as in (S)-N-Boc-3-dimethylaminopiperidine, the inherent stereochemistry is exploited to guide transformations on the existing scaffold.

Synthesis of Advanced (S)-N-Boc-3-dimethylaminopiperidine Analogues

The (S)-N-Boc-3-dimethylaminopiperidine scaffold is a valuable starting point for the synthesis of more complex, pharmacologically active molecules. acs.org Synthetic strategies often involve the elaboration of the piperidine ring or the construction of new ring systems attached to it.

One powerful approach involves using chiral piperidine precursors, such as (S)-piperidine-3-carboxylic acid, to build novel heterocyclic systems. For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized starting from N-Boc protected (S)-piperidine-3-carboxylic acid. nih.gov This multi-step process involves converting the acid to a β-keto ester, which is then reacted with various hydrazines to regioselectively form pyrazole (B372694) rings attached to the piperidine core. nih.gov

| Key Intermediate | Reagents for Cyclization | Product Class |

|---|---|---|

| β-Enamino diketone | Substituted Hydrazines (e.g., Phenylhydrazine) | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |

| Tautomeric NH-pyrazole | Alkyl Halides | 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |

Furthermore, the synthesis of enantiomerically pure 3-aminopiperidine derivatives from readily available materials like L-glutamic acid provides a versatile entry point to a wide range of analogues. niscpr.res.in This route involves a sequence of esterification, Boc-protection, reduction, tosylation, and cyclization with various amines to build the substituted piperidine core, which can then be further derivatized. niscpr.res.in

Applications of S N Boc 3 Dimethylaminopiperidine As a Chiral Scaffold

In Asymmetric Catalysis

Asymmetric catalysis, the process of using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is a powerful tool in modern organic synthesis. The design and application of effective chiral catalysts are central to this field.

While the direct application of (S)-N-Boc-3-dimethylaminopiperidine as a chiral ligand in transition metal catalysis is not extensively documented in peer-reviewed literature, its structural motifs suggest potential avenues for ligand design.

The synthesis of chiral ligands often involves the modification of a readily available chiral starting material. The synthesis of racemic N-Boc-3-dimethylaminopiperidine can be achieved through the reductive amination of N-Boc-3-piperidone with dimethylamine (B145610). The enantiomerically pure (S)-isomer, the subject of this article, would require either a chiral resolution of the racemate or an asymmetric synthesis route. For instance, starting from the commercially available (S)-N-Boc-3-aminopiperidine, a straightforward methylation of the amino group could yield the desired compound.

The design of a ligand based on this scaffold would likely involve the dimethylamino group as a key coordinating atom for a transition metal. The stereocenter at the C3 position would then dictate the chiral environment around the metal center, influencing the stereochemical outcome of a catalyzed reaction. The Boc-protected nitrogen at the 1-position provides steric bulk, which can also play a role in creating a well-defined chiral pocket.

Enantioselective hydrogenation, the addition of hydrogen across a double bond to create a new stereocenter with high enantiomeric excess, is a fundamental transformation in asymmetric catalysis. Chiral phosphine (B1218219) ligands are commonly employed in combination with metals like rhodium, ruthenium, and iridium for this purpose.

Although no specific studies detailing the use of (S)-N-Boc-3-dimethylaminopiperidine-based ligands in enantioselective hydrogenation have been found, one can hypothesize their potential. A potential bidentate ligand could be designed by introducing a phosphine group elsewhere on the piperidine (B6355638) ring, allowing for chelation to a metal center in conjunction with the dimethylamino group. The resulting chiral complex could then be screened for its efficacy in the hydrogenation of various prochiral substrates, such as enamides or β-keto esters.

| Substrate | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Table 1: Hypothetical Application in Enantioselective Hydrogenation. Currently, there is a lack of published data for this specific application. |

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an enantioselective manner is crucial for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are prominent examples.

The development of chiral ligands for these transformations is an active area of research. A ligand derived from (S)-N-Boc-3-dimethylaminopiperidine could potentially be effective in reactions such as the asymmetric Heck reaction, Suzuki-Miyaura coupling, or the addition of nucleophiles to imines. The dimethylamino group could act as a hemilabile ligand, coordinating to the metal center and influencing the stereoselectivity of the bond-forming step. However, specific examples and performance data for such applications are not currently available in the scientific literature.

| Reaction Type | Substrates | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Yield (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Table 2: Hypothetical Application in Asymmetric Bond Formation. Currently, there is a lack of published data for this specific application. |

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions. The tertiary amine functionality in (S)-N-Boc-3-dimethylaminopiperidine makes it a potential candidate for use as a chiral base or as a precursor to a chiral ammonium (B1175870) salt for phase-transfer catalysis.

In its role as a chiral base, the dimethylamino group could deprotonate a pronucleophile, forming a chiral ion pair that then reacts with an electrophile in an enantioselective manner. For instance, it could potentially catalyze Michael additions or aldol (B89426) reactions. The stereochemical outcome would be governed by the chiral environment created by the piperidine scaffold. As with its application as a ligand, there is a scarcity of published research that specifically investigates (S)-N-Boc-3-dimethylaminopiperidine as an organocatalyst.

Development as a Chiral Ligand in Transition Metal Catalysis

In the Synthesis of Complex Organic Molecules

Chiral building blocks are essential for the total synthesis of complex natural products and pharmaceuticals. While (S)-N-Boc-3-dimethylaminopiperidine itself has not been prominently featured as a key intermediate in published total syntheses, the closely related (S)-N-Boc-3-hydroxypiperidine is a well-established chiral building block. For example, it is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. nih.gov

The synthetic utility of (S)-N-Boc-3-dimethylaminopiperidine would lie in its ability to introduce a chiral 3-aminopiperidine motif into a larger molecule. The dimethylamino group could be a site for further functionalization or could be a key pharmacophoric element in a biologically active compound. The Boc protecting group allows for the controlled manipulation of the piperidine nitrogen.

As a Chiral Auxiliary in Multi-Step Synthetic Sequences

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of new stereocenters with a high degree of control. While direct examples of (S)-N-Boc-3-dimethylaminopiperidine as a classical chiral auxiliary are not extensively documented, its derivatives and analogous structures play a crucial role. For instance, related chiral piperidines are employed to introduce stereochemistry in multi-step sequences. The strategic placement of the chiral center and the functional groups on the piperidine ring allows for effective stereochemical communication during bond-forming reactions.

Incorporation into Natural Product Synthesis

The piperidine motif is a common feature in a vast array of natural products with significant biological activities. The use of chiral building blocks like derivatives of (S)-N-Boc-3-dimethylaminopiperidine simplifies the synthesis of these complex molecules. For example, chiral N-acylated serinal derivatives, which share the principle of a protected chiral amino alcohol structure, have been successfully used in the synthesis of various natural products. orgsyn.org This highlights the potential of (S)-N-Boc-3-dimethylaminopiperidine and its analogues as key intermediates in the total synthesis of biologically active natural compounds.

Role in the Asymmetric Synthesis of Chiral Heterocyclic Compounds

The synthesis of chiral heterocyclic compounds is a cornerstone of modern organic chemistry, with significant implications for drug discovery. (S)-N-Boc-3-dimethylaminopiperidine serves as a valuable precursor for creating more complex chiral heterocyclic systems. For example, chiral 1,2-diamine derivatives, which can be accessed from precursors like (S)-N-Boc-3-aminopiperidine, are crucial structural motifs in many bioactive molecules and are also used as ligands in asymmetric catalysis. nih.gov The development of rhodium complexes with chiral cyclopentadienyl (B1206354) ligands has enabled the asymmetric synthesis of isoindolones, showcasing the importance of chiral ligands that can be conceptually related to derivatives of (S)-N-Boc-3-dimethylaminopiperidine in constructing enantiomerically enriched heterocyclic compounds. nih.gov

In Medicinal Chemistry Research and Molecular Design (Pre-clinical Focus)

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in bioactive compounds and can interact with a variety of biological targets. pageplace.demdpi.commdpi.comnih.gov (S)-N-Boc-3-dimethylaminopiperidine, with its specific stereochemistry and substitution pattern, offers a unique entry point for the design of new chemical entities (NCEs) with therapeutic potential.

As a Privileged Scaffold for the Development of New Chemical Entities (NCEs)

The concept of privileged scaffolds is a powerful strategy in drug discovery, accelerating the identification of lead compounds. pageplace.denih.gov The piperidine framework is a key component in numerous approved drugs. The specific stereochemistry and functionalization of (S)-N-Boc-3-dimethylaminopiperidine make it an attractive starting point for generating libraries of diverse compounds for high-throughput screening. Its derivatives can be designed to target a wide range of proteins, including G protein-coupled receptors and transporters, which are important classes of drug targets. nih.gov

Design and Synthesis of Pharmacophores Derived from (S)-N-Boc-3-dimethylaminopiperidine

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. (S)-N-Boc-3-dimethylaminopiperidine provides a rigid and stereochemically defined core upon which various pharmacophoric elements can be strategically placed. For instance, the synthesis of analogues of bioactive molecules often involves the incorporation of piperidine rings to explore the chemical space around a known pharmacophore. nih.gov The Boc-protecting group facilitates the introduction of diverse substituents, allowing for the systematic exploration of how different functional groups impact biological activity. niscpr.res.in

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (Focused on Structural Modifications and Design Implications)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. nih.govnih.govfrontiersin.orgresearchgate.net By systematically synthesizing derivatives of (S)-N-Boc-3-dimethylaminopiperidine and evaluating their biological effects, researchers can build a comprehensive understanding of the SAR for a particular target.

For example, SAR studies on various compound series have shown that even subtle changes to the piperidine ring or its substituents can lead to significant differences in potency and selectivity. nih.gov These studies often involve modifying the substitution pattern on the piperidine ring, altering the nature of the substituents, and exploring different stereoisomers. The data generated from these studies are crucial for optimizing lead compounds and designing more effective and safer drugs.

| Derivative Modification | General Observation from SAR Studies | Potential Design Implication |

| Alteration of substituents on the piperidine nitrogen | Can significantly impact binding affinity and selectivity. nih.gov | Optimization of potency and reduction of off-target effects. |

| Modification of the 3-position substituent | Crucial for interacting with specific binding pockets. nih.gov | Enhancing target-specific interactions and improving efficacy. |

| Introduction of additional functional groups | Can introduce new interactions or alter physicochemical properties. nih.gov | Modulation of ADME properties (absorption, distribution, metabolism, and excretion). |

| Variation of stereochemistry | Often leads to dramatic differences in biological activity. | Development of stereochemically pure drugs with improved therapeutic indices. |

Development of Chemical Probes and Tools from (S)-N-Boc-3-dimethylaminopiperidine

The utilization of chiral scaffolds is a cornerstone in the development of sophisticated chemical probes and tools designed for targeted biological investigation. These molecular instruments are essential for elucidating complex biological processes, identifying novel therapeutic targets, and validating the mechanism of action of bioactive compounds. The inherent three-dimensionality of chiral molecules, such as piperidine derivatives, allows for precise spatial orientation of functional groups, which can lead to highly selective interactions with biological macromolecules.

While the broader class of chiral piperidines has been extensively used in medicinal chemistry to enhance properties like biological activity and selectivity, specific and detailed research on the application of (S)-N-Boc-3-dimethylaminopiperidine as a foundational scaffold for chemical probes is not extensively documented in publicly available scientific literature.

The potential utility of this scaffold lies in its defined stereochemistry at the C3 position of the piperidine ring, which, in combination with the dimethylamino group, can influence binding affinity and selectivity towards specific protein targets. The Boc-protecting group on the piperidine nitrogen offers a convenient handle for synthetic elaboration, allowing for the attachment of various reporter groups (e.g., fluorophores, biotin) or reactive moieties necessary for the creation of functional chemical probes.

Hypothetically, the synthesis of a chemical probe from (S)-N-Boc-3-dimethylaminopiperidine would involve initial deprotection of the Boc group, followed by coupling with a linker or a reporter molecule. The chiral dimethylaminopiperidine core would serve to orient the probe within a biological target's binding site.

However, a comprehensive search of scientific databases does not yield specific examples or detailed research findings on the development and application of chemical probes derived directly from (S)-N-Boc-3-dimethylaminopiperidine . Researchers have more broadly explored other chiral piperidine scaffolds for these purposes. For instance, different substituted chiral piperidines have been incorporated into the design of inhibitors for targets such as HIV-1 protease and the NLRP3 inflammasome. These studies underscore the value of the chiral piperidine motif in achieving potent and selective biological activity.

Given the absence of specific research data, a detailed account of the development of chemical probes and tools using (S)-N-Boc-3-dimethylaminopiperidine cannot be provided at this time. The following table of compounds includes the subject molecule and related chemical entities mentioned in the context of chiral scaffold development.

Advanced Spectroscopic and Structural Characterization of S N Boc 3 Dimethylaminopiperidine and Its Derivatives

Chiroptical Properties Analysis (e.g., Optical Rotation, Circular Dichroism)

The chirality of (S)-N-Boc-3-dimethylaminopiperidine, stemming from the stereocenter at the C3 position of the piperidine (B6355638) ring, is fundamentally characterized by its interaction with plane-polarized light.

Optical Rotation: The specific rotation is a key parameter that confirms the enantiomeric identity of the compound. While specific rotation values can vary with solvent, concentration, and temperature, a representative value for (S)-N-Boc-3-dimethylaminopiperidine is crucial for its identification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides more detailed information about the chiral environment and the secondary structure of molecules. For (S)-N-Boc-3-dimethylaminopiperidine, the CD spectrum is expected to be influenced by the n → π* and π → π* electronic transitions of the carbamate (B1207046) chromophore of the Boc group. The conformation of the piperidine ring and the relative orientation of the dimethylamino and Boc groups will significantly impact the observed Cotton effects. Studies on similar chiral N-Boc protected β-amino acids and piperidines, such as oligomers of (S)-nipecotic acid, have shown that the CD spectra are highly sensitive to the formation of ordered secondary structures, even in short oligomers. nih.gov A profound change in the far-UV CD spectrum is often observed as oligomer length increases, indicating the adoption of a characteristic secondary structure. nih.gov

| Property | Description | Significance |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Confirms the presence of a specific enantiomer. |

| Circular Dichroism | Differential absorption of left and right circularly polarized light. | Provides information on the stereochemistry and conformational features of the molecule. |

Detailed Conformational Analysis using Advanced NMR Techniques (e.g., NOESY, ROESY, Variable-Temperature NMR)

The conformational flexibility of the six-membered piperidine ring and the restricted rotation around the carbamate C-N bond make advanced NMR techniques indispensable for a thorough structural analysis in solution.

Conformational Isomers: The piperidine ring in (S)-N-Boc-3-dimethylaminopiperidine is expected to exist predominantly in a chair conformation. The substituents at the N1 and C3 positions can adopt either axial or equatorial orientations. Furthermore, the bulky Boc group can exhibit rotational isomerism around the N-C(O) bond, leading to different spatial arrangements of the tert-butyl group relative to the piperidine ring. This can result in the broadening or splitting of NMR signals. researchgate.net

Variable-Temperature (VT) NMR: VT-NMR studies are crucial for investigating the dynamics of these conformational changes. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases, allowing for the determination of the energy barriers for ring inversion and Boc group rotation. For instance, in related N-Boc-2-phenylpiperidine systems, the energy barrier for Boc group rotation was determined to be low enough for rapid rotation at ambient temperatures but slow on the NMR timescale at lower temperatures. nih.gov

NOESY and ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of protons. researchgate.net Key NOE/ROE correlations can establish the relative stereochemistry and preferred conformation. For example, correlations between the protons of the dimethylamino group and specific protons on the piperidine ring can help to define its orientation. Similarly, NOEs between the tert-butyl protons of the Boc group and protons on the piperidine ring can elucidate the preferred rotational isomer of the carbamate. researchgate.netresearchgate.net

| NMR Technique | Information Obtained | Application to (S)-N-Boc-3-dimethylaminopiperidine |

| Variable-Temperature (VT) NMR | Energy barriers for conformational exchange. | Studying piperidine ring inversion and Boc group rotation. nih.gov |

| NOESY/ROESY | Through-space proton-proton proximities. | Determining the relative orientation of the dimethylamino and Boc groups and the chair conformation of the piperidine ring. researchgate.netresearchgate.net |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. While a specific crystal structure for (S)-N-Boc-3-dimethylaminopiperidine was not found in the searched literature, analysis of related N-Boc protected piperidine derivatives provides valuable insights into the expected solid-state conformation. researchgate.net

In the solid state, the piperidine ring is expected to adopt a chair conformation. The bulky Boc group and the dimethylamino substituent will occupy positions that minimize steric strain, which is typically an equatorial orientation for the C3 substituent. The crystal packing will be influenced by intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and van der Waals forces. The determination of the absolute configuration by X-ray crystallography, often using the Flack parameter, would unambiguously confirm the (S)-stereochemistry at the C3 position.

Advanced Mass Spectrometry for Complex Derivative Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of (S)-N-Boc-3-dimethylaminopiperidine and its derivatives through fragmentation analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or adducts like [M+Na]+.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the precursor ion provides characteristic fragmentation patterns. For N-Boc protected amines, common fragmentation pathways include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govreddit.com The fragmentation of the piperidine ring itself can also occur, providing further structural information. whitman.edumiamioh.edu The analysis of these fragmentation patterns is essential for identifying and structurally characterizing derivatives of (S)-N-Boc-3-dimethylaminopiperidine formed in chemical reactions or as metabolites.

| Fragment Ion | Description | Significance |

| [M+H]+ | Protonated molecule | Confirms the molecular weight of the compound. |

| [M+H - C4H8]+ | Loss of isobutylene from the Boc group. | Characteristic fragmentation of N-Boc protected compounds. nih.gov |

| [M+H - C5H9O2]+ | Loss of the entire Boc group. | Characteristic fragmentation of N-Boc protected compounds. |

| Piperidine ring fragments | Cleavage of the piperidine ring. | Provides information about the substitution pattern on the ring. whitman.edumiamioh.edu |

Vibrational Spectroscopy (IR, Raman) for Specific Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum of (S)-N-Boc-3-dimethylaminopiperidine will be dominated by strong absorptions corresponding to the functional groups present. The most prominent peak is expected to be the C=O stretching vibration of the carbamate group, typically found in the range of 1680-1700 cm-1. C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear around 2800-3000 cm-1. The C-N stretching vibrations of the dimethylamino and piperidine ring will also be present in the fingerprint region. In situ IR spectroscopy has been used to monitor reactions involving N-Boc-piperidines, providing real-time information about the consumption of reactants and formation of products. nih.gov

Raman Spectroscopy: Raman spectroscopy, being less sensitive to polar functional groups like C=O, can provide complementary information. It is particularly useful for observing symmetric vibrations and C-C bond vibrations in the molecular skeleton. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and assign the vibrational modes in both IR and Raman spectra, providing a more detailed understanding of the molecule's vibrational properties. nih.govresearchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| C=O (carbamate) | 1680 - 1700 | Stretching |

| C-H (alkane) | 2800 - 3000 | Stretching |

| C-N | 1000 - 1350 | Stretching |

Computational and Theoretical Investigations of S N Boc 3 Dimethylaminopiperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of (S)-N-Boc-3-dimethylaminopiperidine. researchgate.netnih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its reactivity. By mapping the molecular electrostatic potential (MEP), regions susceptible to electrophilic and nucleophilic attack can be identified. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For piperidine (B6355638) derivatives, these calculations help in understanding their potential as versatile scaffolds in drug design. researchgate.net

Table 1: Calculated Electronic Properties of a Piperidine Derivative (Note: This table is illustrative and based on general findings for piperidine derivatives, as specific data for (S)-N-Boc-3-dimethylaminopiperidine is not available in the searched literature.)

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 7.7 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 2.5 D |

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the piperidine ring and the rotational freedom of the N-Boc and dimethylamino groups result in a complex conformational landscape for (S)-N-Boc-3-dimethylaminopiperidine. Understanding the various possible conformations and their relative energies is crucial for predicting its behavior in different environments. Computational methods are employed to systematically explore this landscape and identify the most stable, low-energy conformers. nih.govresearchgate.net

Molecular Dynamics Simulations to Model Dynamic Behavior

While conformational analysis provides a static picture of the energy minima, molecular dynamics (MD) simulations offer a dynamic view of how (S)-N-Boc-3-dimethylaminopiperidine behaves over time. researchgate.netplos.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. plos.org

These simulations are particularly useful for studying the conformational transitions between different energy minima and for understanding the influence of solvent on the molecule's behavior. By analyzing the MD trajectory, properties such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent accessible surface area can be calculated, offering insights into the molecule's flexibility and interactions in a biological or chemical system. researchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving (S)-N-Boc-3-dimethylaminopiperidine. For instance, in reactions such as N-alkylation or reactions at the piperidine ring, theoretical calculations can map out the entire reaction pathway, from reactants to products, via the transition state. researchgate.net

The transition state is a high-energy, transient species that represents the energy barrier for the reaction. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate. This level of mechanistic detail is often difficult to obtain through experimental methods alone.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of (S)-N-Boc-3-dimethylaminopiperidine, which can then be compared with experimental data for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly sensitive to the local electronic environment of each nucleus and can be calculated with good accuracy using DFT methods. nih.govyoutube.com

Similarly, the vibrational frequencies corresponding to the peaks in an Infrared (IR) spectrum can be computed. These calculations help in assigning the experimentally observed spectral peaks to specific vibrational modes of the molecule. Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations of the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Piperidine Derivative (Note: This table is illustrative and based on general findings for piperidine derivatives, as specific data for (S)-N-Boc-3-dimethylaminopiperidine is not available in the searched literature.)

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (axial) | 2.6 | 2.8 |

| ¹H (equatorial) | 3.1 | 3.2 |

| ¹³C (C2/C6) | 45.2 | 46.1 |

| C=O (Boc) Stretch | 1695 | 1700 |

| C-N Stretch | 1150 | 1165 |

Molecular Docking Studies (for scaffold design and binding mode prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of drug design, (S)-N-Boc-3-dimethylaminopiperidine can serve as a scaffold for building larger, more complex molecules. researchgate.netresearchgate.net Molecular docking studies can be used to predict how these larger molecules might bind to a biological target, such as a protein or enzyme. tandfonline.com

The process involves placing the molecule (the ligand) into the binding site of the target protein and calculating the binding affinity for different orientations and conformations. The results of molecular docking can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of more potent and selective drug candidates. mdpi.comnih.gov

Future Perspectives and Emerging Research Directions for S N Boc 3 Dimethylaminopiperidine

Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The demand for more efficient, safer, and environmentally benign chemical processes has spurred the adoption of green chemistry and flow chemistry principles in the synthesis of piperidine (B6355638) derivatives. researchgate.netnih.govrasayanjournal.co.in

Green Chemistry: Green chemistry principles aim to reduce waste and the use of hazardous substances. nih.govrasayanjournal.co.in For piperidine synthesis, this includes the use of water as a solvent, the development of catalytic processes to replace stoichiometric reagents, and the use of renewable starting materials. nih.govajchem-a.com Research is ongoing to develop greener synthetic routes to chiral piperidones, which are precursors to compounds like (S)-N-Boc-3-dimethylaminopiperidine. researchgate.netnih.gov These methods often focus on minimizing the environmental impact of chemical production. nih.gov

| Technology | Potential Advantages for (S)-N-Boc-3-dimethylaminopiperidine Synthesis | Key Research Focus |

| Flow Chemistry | Increased safety, better heat and mass transfer, automation, scalability, reduced reaction times. researchgate.netnih.gov | Development of multi-step telescoped reactions, integration of in-line purification. nih.gov |

| Green Chemistry | Reduced waste, use of safer solvents (e.g., water), atom economy, catalysis over stoichiometry. nih.govrasayanjournal.co.inajchem-a.com | Design of biodegradable catalysts, use of bio-based starting materials. nih.gov |

Exploration of Expanded Catalytic Applications in Asymmetric Transformations

Chiral amines and their derivatives are pivotal in asymmetric catalysis, acting as organocatalysts or ligands for metal-based catalysts. acs.orgresearchgate.net The (S)-N-Boc-3-dimethylaminopiperidine scaffold, with its defined stereochemistry and functional groups, holds significant potential for broader applications in asymmetric synthesis.

Future research is expected to explore the use of deprotected (S)-3-dimethylaminopiperidine and its derivatives as catalysts or ligands in a variety of asymmetric transformations. These could include Michael additions, aldol (B89426) reactions, and cycloadditions, where the chiral environment provided by the piperidine ring can induce high levels of enantioselectivity. researchgate.net The development of new catalytic systems based on this scaffold could provide access to a wide range of enantioenriched molecules for the pharmaceutical and fine chemical industries. nih.govmdpi.comnih.gov

Integration into Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of chiral piperidine derivatives make them attractive candidates for applications in materials science and supramolecular chemistry. chimia.ch

Materials Science: Chiral polymers and materials can exhibit unique optical, electronic, and recognition properties. The incorporation of (S)-N-Boc-3-dimethylaminopiperidine or its derivatives into polymer backbones or as pendant groups could lead to the development of new chiral stationary phases for chromatography, sensors for chiral molecules, or materials with nonlinear optical properties.

Supramolecular Chemistry: The ability of chiral molecules to engage in specific non-covalent interactions is fundamental to supramolecular chemistry. chimia.ch The dimethylamino and Boc-protected amine functionalities on the piperidine ring can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. This allows for the design of self-assembling systems, such as chiral cages, helices, and other complex architectures. chimia.ch These supramolecular assemblies could find applications in areas such as enantioselective recognition, catalysis, and drug delivery.

High-Throughput Synthesis and Screening Applications for Derivative Libraries

High-throughput synthesis and screening are powerful tools in drug discovery and materials science for rapidly identifying compounds with desired properties. nih.gov The (S)-N-Boc-3-dimethylaminopiperidine scaffold provides a versatile platform for the creation of diverse derivative libraries.

By systematically modifying the piperidine ring or the dimethylamino and Boc groups, large libraries of related compounds can be generated. nih.gov Technologies such as parallel synthesis and automated purification can facilitate the rapid production of these libraries. nih.gov Subsequent high-throughput screening can then be employed to identify derivatives with enhanced biological activity, catalytic performance, or material properties. This approach accelerates the discovery process and allows for a more comprehensive exploration of the chemical space around this privileged scaffold. nih.gov

Advanced Stereoselective Modifications and Isotopic Labeling Strategies

Further functionalization of the (S)-N-Boc-3-dimethylaminopiperidine ring with high stereocontrol is a key area for future research. This would enable the synthesis of more complex and highly substituted piperidine derivatives with multiple stereocenters.

Stereoselective Modifications: Recent advances in C-H functionalization and other stereoselective reactions offer powerful tools for modifying the piperidine core. nih.govresearchgate.netresearchgate.net For example, catalyst-controlled C-H insertion reactions can be used to introduce new functional groups at specific positions on the ring with high regio- and stereoselectivity. nih.gov Similarly, stereoselective reductions or alkylations can be employed to create additional chiral centers. nih.gov

Isotopic Labeling: The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the (S)-N-Boc-3-dimethylaminopiperidine structure is crucial for mechanistic studies in chemistry and biology. nih.govresearchgate.net Isotope-labeled compounds can be used as tracers to follow the metabolic fate of a drug candidate or to elucidate reaction mechanisms in catalysis. nih.govnih.gov The development of efficient and selective methods for isotopic labeling of this scaffold will be invaluable for a deeper understanding of its roles in various chemical and biological processes. chemrxiv.org

| Research Direction | Key Methodologies | Potential Impact |

| Advanced Stereoselective Modifications | Catalyst-controlled C-H functionalization nih.govresearchgate.net, stereoselective reductions nih.gov, asymmetric alkylations. | Access to complex, multi-substituted chiral piperidines for drug discovery and catalysis. nih.gov |

| Isotopic Labeling | Isotope-labeled starting materials, selective deuteration/carbonylation reactions. nih.govchemrxiv.org | Elucidation of reaction mechanisms nih.govresearchgate.net, metabolic profiling of drug candidates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.